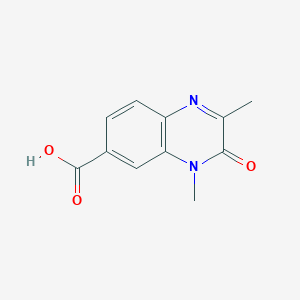
2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid is a chemical compound that belongs to the class of quinoxaline derivatives . Quinoxalines are versatile organic compounds that have diverse pharmacological and biological properties . They are synthesized via many different methods and have been used in various applications due to their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives, including 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid, is characterized by a benzene ring fused with a pyridine moiety . This structure is highly polar, which allows these compounds to interact easily with other polar compounds .Physical And Chemical Properties Analysis
Carboxylic acids, such as 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid, are known for their high solubility in polar solvents like water or alcohols . Their chemical structure contains a carbonyl function (-C=O) and a hydroxyl group (OH), which interact easily with polar compounds .科学的研究の応用
Synthesis and Biological Properties
A novel series of 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids, designed for alpha-amino-3-hydroxy-5-methylisoxazole propionate receptor (AMPA-R) antagonistic activity, exhibited significant neuroprotective efficacy in vivo, highlighting the potential of quinoxaline derivatives in developing treatments for neurological conditions. Compound 29p, a derivative with a 4-carboxy group on the terminal phenyl moiety, stood out for its high potency, selectivity for AMPA-R, and good aqueous solubility (Takano et al., 2005).
Antimicrobial, Antifungal, and Antiviral Potential
Peptide derivatives of 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid demonstrated antimicrobial, antifungal, and anthelmintic activities, with potential targeting against human papillomavirus (HPV-16) E6 oncoprotein, indicating a versatile application in combating infectious diseases (Chaudhary et al., 2016).
Environmental Applications
Research on 2,6-dimethyl-aniline degradation by hydroxyl radicals (OH) using Fenton's reactions presented a pathway for environmental remediation, suggesting the potential application of quinoxaline derivatives in the degradation of pollutants. The study identified aromatic by-products and carboxylic acids generated during the degradation process, contributing to understanding the mechanisms of environmental detoxification (Boonrattanakij et al., 2009).
Anticancer Research
Novel quinoxaline carboxylic acid derivatives were synthesized for antimicrobial investigation, with some compounds showing potential for anticancer activity. This highlights the importance of quinoxaline derivatives in the search for new therapeutic agents against cancer (El-Gaby et al., 2002).
Dye-Sensitized Solar Cells (DSCs)
Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids were prepared for use in copper-based dye-sensitized solar cells, demonstrating the potential of quinoxaline derivatives in renewable energy technologies. The study provided insights into synthetic approaches and the importance of hydrogen bonding and pi-stacking interactions in the solid-state packing of these structures (Constable et al., 2009).
将来の方向性
Quinoxaline derivatives, including 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid, have significant potential for future research and development due to their diverse pharmacological activities . They can be used as privileged scaffolds for the development of therapeutic molecules of pharmaceutical or biological interest .
特性
IUPAC Name |
2,4-dimethyl-3-oxoquinoxaline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-10(14)13(2)9-5-7(11(15)16)3-4-8(9)12-6/h3-5H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYBRDTWCQUEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C(=O)O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2799334.png)

![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B2799341.png)
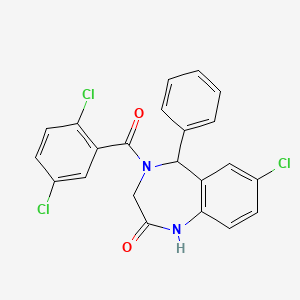
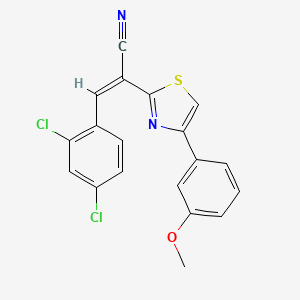
![(3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2799344.png)
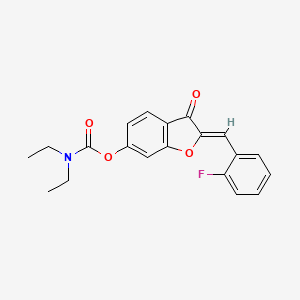
![N-cyclohexyl-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea](/img/structure/B2799347.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2799351.png)
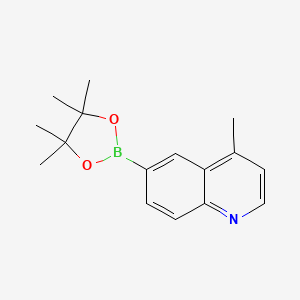
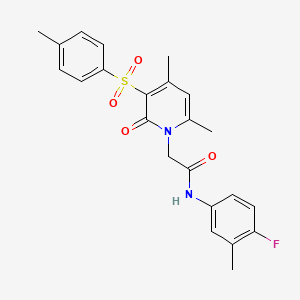
![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2799356.png)